molecular formula C21H19N5O3 B2856425 N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 852440-15-4

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2856425
CAS No.: 852440-15-4
M. Wt: 389.415
InChI Key: PLMMJJFGRFJNKR-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a synthetic compound featuring a pyrazolo[3,4-d]pyrimidinone core fused with a phenyl group at position 1 and an acetamide side chain at position 3. This structure is part of a broader class of pyrazolopyrimidinone derivatives studied for their biological activities, including antiproliferative and antimicrobial effects .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-2-29-17-10-8-15(9-11-17)24-19(27)13-25-14-22-20-18(21(25)28)12-23-26(20)16-6-4-3-5-7-16/h3-12,14H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMMJJFGRFJNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multiple steps. One common method includes the condensation of 4-ethoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to produce the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis. The compound’s ability to bind to these targets is attributed to its unique structural features .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogues

Compound Name Substituent on Acetamide Molecular Weight (g/mol) Melting Point (°C) Key Evidence Source
N-(5-chloro-2-methylphenyl)-2-(4-oxo-1-phenyl-... 5-chloro-2-methylphenyl 393.83 Not reported
N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-... 3-methoxyphenyl 352.37 Not reported
N-(4-bromo-2-fluorophenyl)-2-(4-oxo-1-phenyl-... 4-bromo-2-fluorophenyl 456.25 Not reported
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(4-oxo-1-phenyl-... 3-chloro-4-(difluoromethoxy)phenyl 445.81 Not reported
N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-... 3-acetamidophenyl 402.41 Not reported
N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-... (Target Compound) 4-ethoxyphenyl ~380 (estimated) Not reported

Notes:

  • Compounds with methoxy groups (e.g., ) may exhibit similar polarity but differ in spatial orientation.

Commercial and Pharmacological Relevance

  • Commercial Availability : Analogues like STL405342 () and STL131687 () are marketed for research, indicating industrial interest in this scaffold .
  • Structural Diversity : Modifications such as fluorination () or chromen-4-one fusion () expand applications in kinase inhibition or anticancer drug development .

Biological Activity

N-(4-ethoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an anti-cancer and anti-inflammatory agent. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidin core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure includes an ethoxy group and a phenyl moiety that contribute to its pharmacological properties.

Research indicates that compounds with similar structures often act as kinase inhibitors , particularly targeting cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The specific mechanisms through which this compound exerts its effects include:

  • Inhibition of Cell Proliferation : By targeting key regulatory enzymes in the cell cycle.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
  • Anti-inflammatory Effects : Reducing inflammatory responses through modulation of pro-inflammatory cytokines.

Anticancer Activity

A study conducted by Xia et al. demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to this compound showed an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Mechanism
N-(4-Ethoxyphenyl)-2-(...)A54949.85Apoptosis induction
Related Pyrazole DerivativeHeLa26CDK inhibition

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research indicates that it can reduce inflammation markers in vitro and in vivo models .

Case Study 1: Antitumor Efficacy

In a recent study involving mice models with induced tumors, administration of this compound led to a significant reduction in tumor size compared to controls. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment.

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the compound's ability to modulate inflammatory pathways in a rat model of arthritis. The results showed a marked decrease in swelling and pain behavior associated with inflammation, suggesting potential therapeutic applications for chronic inflammatory diseases .

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